D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl”, also known as PDMP, closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme . It is an effective inhibitor of the glucosyltransferase that makes glucosylceramide . It is frequently used in the inhibition of glycosphingolipid biosynthesis .
Chemical Reactions Analysis
PDMP is known to interact with various biological molecules. For instance, it inhibits the degradation of low-density lipoprotein (LDL), leading to the accumulation of both cholesterol ester and free cholesterol in late endosomes/lysosomes . This accumulation results in the inhibition of LDL-derived cholesterol esterification and the decrease of cell surface cholesterol .
Applications De Recherche Scientifique
Application in Glycobiology
Scientific Field
Glycobiology
Summary of the Application
D,L-erythro-PDMP is used as an inhibitor of Glucosylceramide synthase (GCS), which catalyzes the first committed step in the biosynthesis of glucosylceramide (GlcCer)-related glycosphingolipids (GSLs). The compound helps in investigating the biological function and relevance of GCS .
Methods of Application
The compound is applied to a panel of human cancer cell lines, and the expression of lactosylceramide (LacCer), neolacto (nLc4 and P1 ), ganglio (GM1 and GD3) and globo (Gb3 and SSEA3) series GSLs is investigated using flow cytometry .
Results or Outcomes
The results indicate that the extent to which there is a decrease in the expression of one or more particular GSLs is dependent on the cell line under investigation, the type of GCS inhibitor and exposure duration .
Application in Cancer Research
Scientific Field
Cancer Research
Summary of the Application
D,L-erythro-PDMP is utilized to investigate the effects of blocking ceramide clearance in drug-resistant acute myeloid leukemia (AML) .
Methods of Application
The compound is applied to AML cells, and its effects on ceramide-driven cancer cell death are investigated .
Results or Outcomes
The study suggests that blocking ceramide clearance could potentially enhance the propagation of ceramide-driven cancer cell death, providing a potential therapeutic strategy for drug-resistant AML .
Application in Sphingolipid Research
Scientific Field
Sphingolipid Research
Summary of the Application
D,L-erythro-PDMP is used to investigate the acute effects of PDMP on cellular sphingolipid distribution .
Methods of Application
A functionalized sphingosine analogue (pacSph) is used to investigate the acute effects of PDMP on cellular sphingolipid distribution .
Results or Outcomes
The study found that PDMP, but not other GCS inhibitors, such as ND-DNJ (also called Miglustat), induced sphingolipid accumulation in lysosomes .
Application in Modulation of P-gp Function
Scientific Field
Pharmacology
Summary of the Application
D,L-erythro-PDMP is utilized to investigate its effects on P-glycoprotein (P-gp) function .
Methods of Application
The compound is applied to cells, and its effects on P-gp function are investigated .
Results or Outcomes
The study suggests that D,L-erythro-PDMP, an inactive isomer of D-threo-PDMP, does not inhibit GCS but can limit ceramide glycosylation via modulation of P-gp function .
Orientations Futures
PDMP has been studied for its effects on various cell types and diseases. For instance, in A549 cells, the addition of PDMP led to marked autophagy with massive microtubule-associated protein 1 light chain 3B (LC3B)-II protein expression as an indication of autophagy . This suggests potential future directions for the use of PDMP in the study and treatment of diseases.
Propriétés
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GGAORHGYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-erythro-PDMP |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.